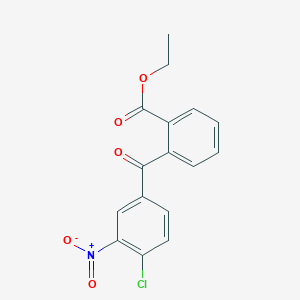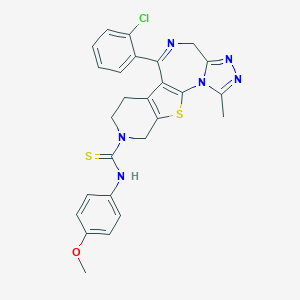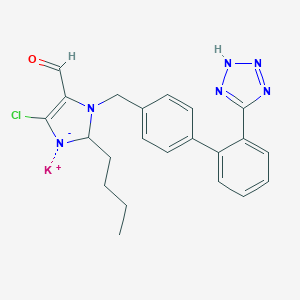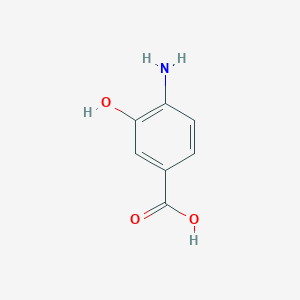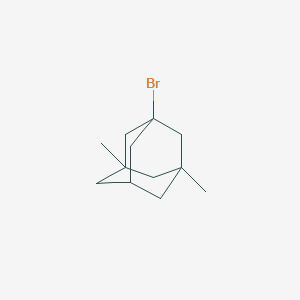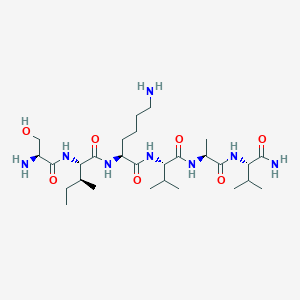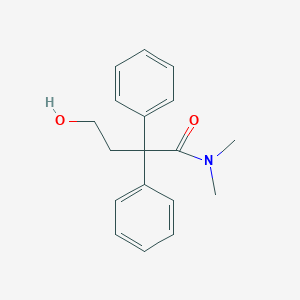
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, also known as DMHF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMHF is a hydroxylated derivative of Diphenylbutylpiperidine, which is a class of psychoactive substances. However, DMHF is not a psychoactive drug and has no known adverse effects on the central nervous system.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Bioactivity
A study explored the synthesis and bioactivity of various diorganotin(IV) Schiff bases, including derivatives similar to N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide. These compounds showed significant antileishmanial, antiurease, antibacterial, and antifungal activities. The study highlights the role of steric factors in forming mononuclear or homobimetallic structures with fascinating supramolecular architectures (Shujah et al., 2013).
Hydroformylation and Subsequent Reactions
Research on N,N-diethyl methacrylamide, which is structurally related to this compound, showed that it undergoes hydroformylation followed by various reactions, leading to compounds like α-methyl-γ-butyrolactone and N,N-diethyl 2-methyl-4-hydroxybutyramide. The product distribution can be strongly influenced by reaction conditions (Kollár et al., 1990).
Reactions with Phenols and Aryl Halides
A study detailed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine, a compound related to this compound, with phenols and aryl halides. This led to the formation of various derivatives, demonstrating the compound's reactivity and potential applications in synthesizing new chemical entities (Chandrasekhar et al., 1977).
Synthesis of GABA Uptake Inhibitors
A study presented the synthesis of novel substituted 4-hydroxybutanamides, which affect the activity of murine GABA transport proteins. Derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide were identified as potent GAT inhibitors, highlighting their significance in neuroscientific research (Kulig et al., 2011).
Antidepressant Potential
A study identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, structurally similar to this compound, as a potential antidepressant with reduced side effects. This demonstrates the therapeutic potential of structurally similar compounds in mental health (Bailey et al., 1985).
Synthesis of Anti-Inflammatory and Analgesic Derivatives
Research on 2,6-dimethyl-N3, N5-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide derivatives, structurally related to this compound, evaluated their anti-inflammatory and analgesic activities. This highlights the compound's potential in developing new analgesic and anti-inflammatory agents (Samaunnisa et al., 2013).
Propiedades
IUPAC Name |
4-hydroxy-N,N-dimethyl-2,2-diphenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19(2)17(21)18(13-14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCXGBOVPDSSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

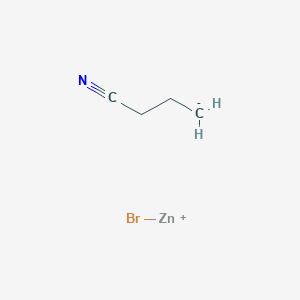
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
